Antiproliferative Activity in Colorectal Cancer Model: Target Compound vs. Vehicle Control Baseline
In a cytotoxicity screen against the human colorectal carcinoma cell line HCT116, tert-butyl 3-(pyrimidin-2-yloxy)azetidine-1-carboxylate exhibited an IC₅₀ of approximately 25 µM, indicating moderate antiproliferative potency . No data are available for the closest structural comparator (tert-butyl 3-(pyridin-3-yloxy)azetidine-1-carboxylate) in the same assay system; the comparison is therefore made against the vehicle-treated control baseline (0% inhibition). This value places the compound within the range considered suitable for fragment-based lead optimization, where initial hits with IC₅₀ < 30 µM are typically advanced to analogue synthesis .
| Evidence Dimension | Cytotoxicity (IC₅₀) |
|---|---|
| Target Compound Data | ~25 µM (HCT116) |
| Comparator Or Baseline | Vehicle control (0% inhibition) |
| Quantified Difference | N/A (absolute value only) |
| Conditions | HCT116 human colorectal carcinoma cell line; MTT or equivalent viability assay; incubation time and concentration range not specified in the accessible vendor summary |
Why This Matters
This single-concentration-range IC₅₀ provides the only quantifiable biological activity benchmark currently locatable for this compound, serving as a preliminary filter for procurement decisions in oncology-focused medicinal chemistry programs.
